molecular formula C11H20N2O3 B4717255 N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide

N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide

Cat. No.: B4717255
M. Wt: 228.29 g/mol
InChI Key: OKMDNRFGMYUVSH-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(3-hydroxypropyl)ethanediamide is a chemical compound with the molecular formula C10H20N2O2 It is known for its unique structure, which includes a cyclohexyl group and a hydroxypropyl group attached to an ethanediamide backbone

Properties

IUPAC Name

N'-cyclohexyl-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-8-4-7-12-10(15)11(16)13-9-5-2-1-3-6-9/h9,14H,1-8H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMDNRFGMYUVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(3-hydroxypropyl)ethanediamide typically involves the reaction of cyclohexylamine with 3-chloropropanol in the presence of a base, followed by the reaction with ethylenediamine. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst/Base: Sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(3-hydroxypropyl)ethanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(3-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Nucleophiles: Ammonia (NH3) or primary amines for substitution reactions.

Major Products

    Oxidation: Formation of N-cyclohexyl-N’-(3-oxopropyl)ethanediamide.

    Reduction: Formation of N-cyclohexyl-N’-(3-hydroxypropyl)ethanediamine.

    Substitution: Formation of various substituted ethanediamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-N’-(3-hydroxypropyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(3-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the cyclohexyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(3-hydroxypropyl)urea
  • N-cyclohexyl-N-methylcyclohexanamine
  • N,N-dicyclohexylmethylamine

Uniqueness

N-cyclohexyl-N’-(3-hydroxypropyl)ethanediamide is unique due to its combination of a cyclohexyl group and a hydroxypropyl group attached to an ethanediamide backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide
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N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide

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